3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, a hydroxy group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Oxazolidinone Ring Formation: The final step involves the cyclization of the intermediate with an isocyanate to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations.
Biology
The indole moiety is known for its biological activity, making this compound a potential candidate for drug development. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Due to its potential biological activity, this compound could be investigated as a lead compound in the development of new pharmaceuticals.
Industry
In the chemical industry, this compound could be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which 3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might target bacterial cell walls or protein synthesis pathways. The indole moiety could interact with various biological targets, including enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
- 3-[2-(5-tert-butyl-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-thione
- 3-[2-(5-tert-butyl-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-imine
Uniqueness
The presence of the oxazolidinone ring and the specific substitution pattern on the indole moiety make this compound unique. This unique structure could confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
3-[2-(5-tert-butyl-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-13-15(10-11-23-18(24)26-20(5,6)21(23,7)25)16-12-14(19(2,3)4)8-9-17(16)22-13/h8-9,12,22,25H,10-11H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTMXHLHVVQTAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(C)(C)C)CCN3C(=O)OC(C3(C)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.